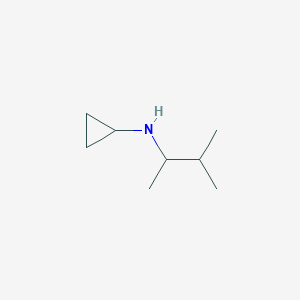

1-(6-Methylpyrazin-2-yl)-1,4-diazepane

Übersicht

Beschreibung

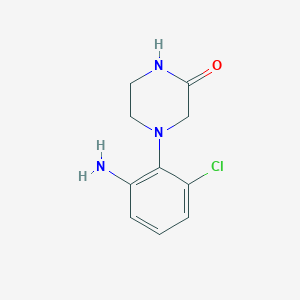

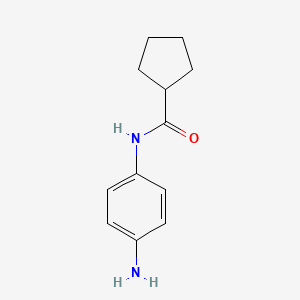

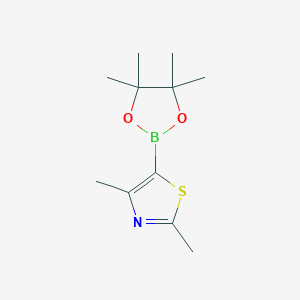

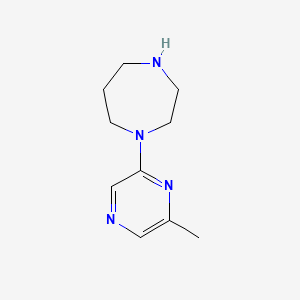

The compound 1-(6-Methylpyrazin-2-yl)-1,4-diazepane is a derivative of the diazepine family, which is a class of heterocyclic compounds featuring a seven-membered ring containing two nitrogen atoms. While the specific compound is not directly discussed in the provided papers, the papers do provide insights into the chemistry of related diazepine compounds, which can be used to infer some aspects of the target compound's chemistry.

Synthesis Analysis

The synthesis of diazepine derivatives often involves the formation of the seven-membered ring through various cyclization reactions. For instance, the synthesis of 4-aryl-1,3-dialkyl-6,8-dihydropyrazolo[3,4-e][1,4]diazepin-7(1H)-ones, as mentioned in the first paper, likely involves a cyclization step that could be similar to the synthesis of 1-(6-Methylpyrazin-2-yl)-1,4-diazepane . The second paper discusses the use of a 6-amino-6-methyl-1,4-diazepine framework as a ligand for metal alkyl catalysts, which suggests that functionalized diazepines can be synthesized and may serve as intermediates or ligands in further chemical reactions .

Molecular Structure Analysis

The molecular structure of diazepine derivatives is characterized by the presence of a seven-membered ring with two nitrogen atoms. The third paper provides insights into the structural aspects of diazepine derivatives by discussing the NMR spectroscopic and X-ray crystal structure analysis of a related compound, 5,6-dihydrodipyrrolo[1,2-d;2',1'-g][1,4]diazepin-11-one . This analysis can be extrapolated to understand the potential conjugation and planarity of the 1-(6-Methylpyrazin-2-yl)-1,4-diazepane molecule, which may also exhibit interesting structural properties due to the presence of the pyrazine moiety.

Chemical Reactions Analysis

Diazepine derivatives can participate in various chemical reactions. The first paper indicates that some pyrazolodiazepinones exhibit strong central nervous system (CNS) effects, suggesting that they can interact with biological receptors . The third paper describes the reactivity of a diazepinone derivative towards electrophiles and its reduction with lithium aluminium hydride . These reactions provide a glimpse into the chemical behavior of diazepine derivatives, which may include electrophilic substitution, reduction, and possibly other reactions depending on the substituents present on the diazepine ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of diazepine derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and reactivity. Although the specific physical and chemical properties of 1-(6-Methylpyrazin-2-yl)-1,4-diazepane are not detailed in the provided papers, the general behavior of diazepine derivatives can be inferred. For example, the presence of a pyrazine moiety in the compound may enhance its aromatic character and potentially affect its electronic properties .

Wissenschaftliche Forschungsanwendungen

1. Specific Scientific Field The research was conducted in the field of marine biology, specifically focusing on the study of deep-sea actinomycetes .

3. Methods of Application or Experimental Procedures The structures of these compounds were determined based on detailed analysis of 1D and 2D NMR as well as MS data . Unfortunately, the specific technical details or parameters were not provided in the search results.

1. Specific Scientific Field The research was conducted in the field of proteomics research .

1. Specific Scientific Field The research was conducted in the field of proteomics research .

Safety And Hazards

Zukünftige Richtungen

The compound has been obtained from the deep-sea actinomycete Serinicoccus profundi sp. nov . This has attracted more attention from scientists discovering novel compounds from marine-derived actinomycetes, especially those from deep-sea sediments . Therefore, the future direction could be to explore more about its potential uses and effects.

Eigenschaften

IUPAC Name |

1-(6-methylpyrazin-2-yl)-1,4-diazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4/c1-9-7-12-8-10(13-9)14-5-2-3-11-4-6-14/h7-8,11H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEQNXEGORWZCQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=N1)N2CCCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70594683 | |

| Record name | 1-(6-Methylpyrazin-2-yl)-1,4-diazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70594683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(6-Methylpyrazin-2-yl)-1,4-diazepane | |

CAS RN |

869901-23-5 | |

| Record name | Hexahydro-1-(6-methyl-2-pyrazinyl)-1H-1,4-diazepine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=869901-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(6-Methylpyrazin-2-yl)-1,4-diazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70594683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.